molecular formula C13H12FN B1322542 4-[(4-Fluorophenyl)methyl]aniline CAS No. 129121-50-2

4-[(4-Fluorophenyl)methyl]aniline

Cat. No. B1322542
M. Wt: 201.24 g/mol
InChI Key: PRONHUYSFVLOKG-UHFFFAOYSA-N
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Patent
US07582646B2

Procedure details

To a solution of (4-fluoro-phenyl)-(4-nitrophenyl)-methanone (2.0 g, 8.2 mmol) in dichloromethane (16 mL) at, 0° C. was added trifluromethanesulfonic acid (1.4 mL, 16 mmol) in dichloromethane (16 mL). A solution of triethylsilane (2 mL, 12 mmol) in dichloromethane (16 mL) was subsequently added dropwise, resulting in an exotherm. After 5 min, additional trifluoromethanesulfonic acid (1.4 mL, 16 mmol) was added, followed by triethylsilane (2.0 mL, 12 mmol). The reaction mixture was stirred at rt for 2 h, then poured into cold saturated sodium bicarbonate and extracted several times with dichloromethane. The combined organic extracts were dried over sodium sulfate and concentrated in vacuo. Purification by column chromatography eluting with 0-10% ethyl acetate in hexanes, gave the desired product as a white solid (260 mg, 14%). 1H NMR (CHCl3-d) δ 8.14 (m, 2H), 7.31 (m, 2H), 7.12 (m, 2H), 7.01 (m, 2H), 4.06 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
14%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)=O)=[CH:4][CH:3]=1.C([SiH](CC)CC)C.FC(F)(F)S(O)(=O)=O.C(=O)(O)[O-].[Na+]>ClCCl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=2)=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
acid
Quantity
1.4 mL
Type
reactant
Smiles
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in an exotherm
EXTRACTION
Type
EXTRACTION
Details
extracted several times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
WASH
Type
WASH
Details
eluting with 0-10% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=CC=C(CC2=CC=C(C=C2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 15.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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